Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester group, a thioacetyl group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the thioacetyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable acetylating agent to form 4-chlorophenyl thioacetate.
Piperazine ring substitution: The thioacetyl intermediate is then reacted with piperazine to introduce the piperazine ring.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studies on its biological activity can lead to the development of new drugs.
Material Science: Its unique structure can be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thioacetyl group may interact with thiol-containing enzymes, while the piperazine ring can interact with various receptors or ion channels. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate: Similar in having a 4-chlorophenyl group and an ethyl ester group.
Thiophene derivatives: Share the sulfur-containing heterocycle.
Uniqueness
Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate is unique due to the combination of the piperazine ring, thioacetyl group, and 4-chlorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl 4-(2-((4-chlorophenyl)thio)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
- Molecular Formula : C20H21ClN6O3S
- Molecular Weight : 460.94 g/mol
- IUPAC Name : Ethyl 4-[2-[1-(4-chlorophenyl)thio]acetyl]piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Receptor Binding : Compounds with similar structures have shown affinity for multiple receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology.
- Antiviral Activity : This compound exhibits potential antiviral properties, inhibiting viral replication through mechanisms similar to those observed in other thioacetyl derivatives .
- Antimicrobial Effects : Studies indicate that it may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria .
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity .
- Anti-inflammatory Effects : Research has demonstrated its potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The compound has shown promise as an antioxidant agent, scavenging free radicals effectively .
Table 1: Biological Activities and IC50 Values
Activity Type | Cell Line/Target | IC50 Value (µM) |
---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 4.36 |
HCT116 (Colon Cancer) | 18.76 | |
Anti-inflammatory | Pro-inflammatory Cytokines | Not specified |
Antioxidant | DPPH Scavenging Assay | IC50 = 0.22 |
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells compared to standard chemotherapeutics like doxorubicin . -
Antimicrobial Activity :
In a comparative study against common pathogens, this compound demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics against strains such as E. coli and Staphylococcus aureus . -
Inflammation Studies :
Research focusing on the anti-inflammatory properties revealed that the compound could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-2-21-15(20)18-9-7-17(8-10-18)14(19)11-22-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCSYFLZRSLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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